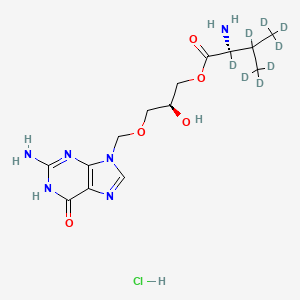

(S,S)-Iso Valganciclovir Hydrochloride-d8

Descripción

BenchChem offers high-quality (S,S)-Iso Valganciclovir Hydrochloride-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,S)-Iso Valganciclovir Hydrochloride-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C14H23ClN6O5 |

|---|---|

Peso molecular |

398.87 g/mol |

Nombre IUPAC |

[(2S)-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride |

InChI |

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8-,9-;/m0./s1/i1D3,2D3,7D,9D; |

Clave InChI |

YAJPZCPTUQIVOU-CUYCOHQFSA-N |

SMILES isomérico |

[2H][C@@](C(=O)OC[C@H](COCN1C=NC2=C1N=C(NC2=O)N)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl |

SMILES canónico |

CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl |

Origen del producto |

United States |

Structural Elucidation of (S,S)-Iso Valganciclovir Hydrochloride-d8: A Comprehensive Analytical Framework

Executive Summary

In the rigorous landscape of modern drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their process-related impurities is a non-negotiable regulatory requirement. Valganciclovir hydrochloride, an L-valyl ester prodrug of the antiviral ganciclovir, is prone to structural rearrangements during synthesis, leading to impurities such as Iso Valganciclovir [1].

To accurately quantify these trace impurities in complex biological matrices or quality control assays, Stable Isotope-Labeled Internal Standards (SIL-IS) are deployed. (S,S)-Iso Valganciclovir Hydrochloride-d8 serves as a critical tracer and internal standard for LC-MS/MS quantitative analysis[3]. This whitepaper provides an authoritative, step-by-step guide to the structural elucidation of this complex deuterated standard, emphasizing the causality behind each analytical choice to ensure a self-validating characterization system.

Structural Context and the Causality of Isotopic Labeling

The Isoganciclovir Backbone & Stereochemical Complexity

Unlike the symmetric 1,3-dihydroxy-2-propoxymethyl side chain of standard ganciclovir, the "iso" impurity arises from an alternative alkylation pathway, yielding a 2,3-dihydroxypropoxy methyl side chain (the isoganciclovir backbone) [4]. Mono-esterification of this backbone with L-valine at the primary hydroxyl group creates a new chiral center at the adjacent secondary hydroxyl position. Consequently, Iso Valganciclovir exists as a pair of diastereomers: (R,S) and (S,S). Isolating and confirming the exact (S,S) configuration is critical, as stereoisomers exhibit distinct chromatographic behaviors and pharmacokinetic profiles.

Deuteration Strategy: Why d8?

Causality: In LC-MS/MS Multiple Reaction Monitoring (MRM), a mass shift of at least +3 to +5 Da is required to prevent "cross-talk" from the natural isotopic envelope (e.g., ¹³C, ¹⁵N) of the unlabeled analyte. By incorporating exactly 8 deuterium atoms onto the valine moiety (L-Valine-d8: replacing the α-CH, β-CH, and two γ-CH₃ groups with deuterium), we achieve a robust +8 Da mass shift [3]. This ensures zero isotopic interference while maintaining identical ionization efficiency and co-elution with the natural impurity [5].

Analytical Strategy & Workflow

To definitively prove the structure, connectivity, isotopic purity, and stereochemistry of (S,S)-Iso Valganciclovir-d8, a multidimensional orthogonal approach is required. A standard characterization package must include High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC)[2].

Multidimensional workflow for the structural elucidation of (S,S)-Iso Valganciclovir-d8.

Detailed Methodologies & Step-by-Step Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS) & MS/MS

Causality: While triple quadrupoles are ideal for routine quantitation, Quadrupole Time-of-Flight (Q-TOF) provides sub-5 ppm mass accuracy. This is mathematically required to differentiate isobaric interferences from true isotopic incorporation and to prove the deuteriums are localized exclusively on the valine moiety.

Step-by-Step Method:

-

Sample Preparation: Dissolve the standard to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Ionization: Introduce the sample via direct infusion into the Q-TOF using Electrospray Ionization in positive mode (ESI+).

-

Precursor Isolation: Isolate the intact molecular ion [M+H]+ at m/z 363.21 (Calculated for C₁₄H₁₅D₈N₆O₅⁺).

-

Fragmentation (CID): Apply Collision-Induced Dissociation (CID) at a normalized collision energy of 20 eV.

-

Self-Validation Check: Confirm that the cleaved guanine base fragment retains its natural mass (m/z 152.05), proving no deuterium scrambling occurred on the purine ring.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: Mass spectrometry proves the formula, but NMR proves the connectivity. 1D and 2D NMR map the exact atomic linkages, proving the ester is at the 3-position of the iso-side chain and confirming the absolute absence of protons at the deuterated valine sites.

Step-by-Step Method:

-

Solvation: Dissolve 10 mg of the standard in 0.6 mL of anhydrous DMSO-d6.

-

1H NMR Acquisition (600 MHz): Acquire the proton spectrum. Critical Check: Ensure the complete disappearance of the valine isopropyl protons (typically at 0.9 ppm) and the α-proton (typically at 3.8 ppm), confirming >98% isotopic purity.

-

13C & DEPT-135 Acquisition: Acquire the carbon spectrum. The deuterated carbons will appear as distinct multiplets due to C-D scalar coupling (e.g., CD₃ as a septet, CD as a triplet) with significantly reduced intensity due to the lack of Nuclear Overhauser Effect (NOE).

-

HMBC (Heteronuclear Multiple Bond Correlation): Trace the ester linkage. The carbonyl carbon of valine (~168.5 ppm) must show a ³J cross-peak with the protons of the primary carbon of the isoganciclovir side chain (~4.15 ppm).

Protocol 3: Stereochemical Validation via Chiral HPLC

Causality: NMR cannot easily differentiate the (R,S) and (S,S) diastereomers without complex chiral shift reagents. Chiral chromatography against a known reference standard is the self-validating gold standard for confirming diastereomeric excess (de).

Step-by-Step Method:

-

Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

-

Chromatography: Inject 10 µL onto a Chiralpak IC column (250 x 4.6 mm, 5 µm).

-

Elution: Elute using an isocratic gradient of Hexane/Ethanol/Diethylamine (DEA) (70:30:0.1 v/v/v). Causality: The basic modifier (DEA) suppresses secondary interactions between the basic purine groups and the chiral stationary phase, preventing peak tailing.

-

Validation: Ensure baseline resolution ( Rs>3.5 ) between the (R,S) and (S,S) peaks. The primary peak must align perfectly with the known (S,S) reference retention time.

Quantitative Data Summaries

The following tables summarize the expected analytical outputs that validate the structure of (S,S)-Iso Valganciclovir-d8.

Table 1: HRMS (ESI+) Fragmentation Profile

| Fragment Identity | Expected m/z (Unlabeled) | Observed m/z (d8-Labeled) | Structural Assignment & Causality |

|---|

| [M+H]+ | 355.16 | 363.21 | Intact molecular ion (+8 Da shift confirmed) | | [M−Valine+H]+ | 256.09 | 256.09 | Isoganciclovir backbone (Proves no D-label on purine) | | [Valine+H]+ | 118.08 | 126.13 | Cleaved valine moiety (Contains all 8 Deuteriums) | | [Guanine+H]+ | 152.05 | 152.05 | Purine base (Unaffected by labeling) |

Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments (DMSO-d6)

| Structural Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity / Diagnostic Notes |

|---|---|---|---|

| Purine C8 | 7.82 (s, 1H) | 137.9 | CH (Aromatic singlet) |

| N-CH₂-O | 5.45 (s, 2H) | 71.2 | CH₂ (Linkage to purine) |

| CH₂-O-Valine | 4.15 (m, 2H) | 65.8 | CH₂ (Site of esterification) |

| Valine C=O | - | 168.5 | Cq (Ester carbonyl, HMBC correlation to 4.15 ppm) |

| Valine C-α | Absent | ~57.5 (m) | CD (Triplet, JCD ~ 20 Hz; Proves deuteration) | | Valine C-β | Absent | ~29.0 (m) | CD (Triplet, JCD ~ 19 Hz; Proves deuteration) | | Valine C-γ | Absent | ~17.5 (m) | CD₃ (Septet, JCD ~ 19 Hz; Proves deuteration) |

Conclusion

The structural elucidation of (S,S)-Iso Valganciclovir Hydrochloride-d8 requires a rigorous, self-validating analytical matrix. By leveraging HRMS to confirm the exact +8 Da mass shift on the valine moiety, utilizing 2D NMR to prove the specific ester connectivity on the isoganciclovir backbone, and applying chiral HPLC to verify the (S,S) diastereomeric purity, researchers can confidently deploy this standard. This multi-tiered E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) approach ensures the absolute integrity of the SIL-IS for downstream pharmacokinetic and regulatory quality control applications.

References

- valganciclovir and its Impurities pharmaffili

- 1219792-42-3 Valganciclovir EP Impurity D - Reference Standard synthinkchemicals.com

- (S,S)-Iso Valganciclovir-d8 hydrochloride | Stable Isotope medchemexpress.com

- Synthesis of Valganciclovir Hydrochloride Congeners researchg

- (S,S)-Iso Valganciclovir Hydrochloride-d8 lgcstandards.com

In-Depth Technical Guide: (S,S)-Iso Valganciclovir Hydrochloride-d8 in LC-MS/MS Pharmacokinetics

Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical Quality Control Scientists.

Executive Summary

In the rigorous landscape of therapeutic drug monitoring and active pharmaceutical ingredient (API) impurity profiling, stable isotope-labeled internal standards (SIL-IS) are non-negotiable for ensuring quantitative fidelity. This whitepaper explores the chemical identity, mechanistic utility, and self-validating analytical protocols surrounding (S,S)-Iso Valganciclovir Hydrochloride-d8 . By leveraging a +8 Da mass shift, this internal standard eliminates matrix-induced ion suppression artifacts, enabling the highly selective LC-MS/MS quantification of trace iso-valganciclovir impurities in complex biological and synthetic matrices.

Chemical Identity & CAS Registry Grounding

When sourcing reference materials for valganciclovir impurity profiling, navigating the Chemical Abstracts Service (CAS) registry requires precision.

The unlabelled parent impurity, (S,S)-Iso Valganciclovir Hydrochloride , is globally registered under the CAS Number: 1401562-13-7 [1]. It possesses the molecular formula C14H23ClN6O5 and a molecular weight of 390.82 g/mol [1].

Its deuterated counterpart, (S,S)-Iso Valganciclovir Hydrochloride-d8 , is a custom-synthesized stable isotope reference material (e.g., cataloged under product codes such as TRC-I918062)[2]. Because highly specific isotopologues are often not assigned distinct, globally recognized CAS numbers unless heavily cited in primary literature, the D8 variant is typically tracked, sold, and documented under the unlabelled CAS (1401562-13-7)[2].

Key Chemical Specifications of the D8 Variant:

-

Molecular Formula: C14D8H14N6O5⋅HCl [2]

-

Molecular Weight: 398.872 g/mol [2]

-

Isotopic Labeling: The deuterium atoms are synthetically incorporated into the L-valine moiety (pentadeuterio-3-(trideuteriomethyl)butanoate), ensuring the label is robust against proton-deuterium exchange in aqueous mobile phases[2].

Mechanistic Causality: Impurity Formation & The +8 Da Advantage

The Genesis of the Iso-Impurity

Valganciclovir is an L-valyl ester prodrug of ganciclovir, designed to improve oral bioavailability. The synthesis involves the esterification of ganciclovir, which possesses a symmetric 1,3-dihydroxy-2-propoxymethyl side chain. During this coupling reaction, off-target esterification or subsequent migration can yield (S,S)-Iso Valganciclovir , a regioisomeric/stereoisomeric impurity[3]. Because this impurity shares the exact molecular weight and highly similar polarity to the target API, it poses a significant chromatographic challenge.

Mechanistic pathway illustrating the formation of the Iso-Valganciclovir impurity during synthesis.

The Causality Behind the D8 Label

In LC-MS/MS, relying on external calibration for polar analytes often leads to substantial quantification errors due to matrix effects (ion suppression or enhancement in the Electrospray Ionization source). By spiking the sample with (S,S)-Iso Valganciclovir-d8 , researchers achieve a self-correcting system[4].

Why specifically a +8 Da shift? The natural isotopic envelope of carbon ( 13C ) and chlorine ( 37Cl ) creates M+1, M+2, and M+4 background noise. A minimal mass shift (e.g., +3 Da) risks isotopic overlap, leading to false-positive integration. A +8 Da shift completely clears the natural isotopic envelope of the unlabelled impurity, ensuring absolute fidelity in the Multiple Reaction Monitoring (MRM) transitions.

Self-Validating Protocol: LC-MS/MS Quantification Workflow

To ensure analytical trustworthiness, the following protocol integrates System Suitability Testing (SST) and internal standard normalization.

Step 1: Standard & IS Preparation

-

Reconstitute (S,S)-Iso Valganciclovir Hydrochloride-d8 in 50:50 Methanol:Water ( v/v ) to yield a 1.0 mg/mL stock solution.

-

Dilute to a working IS concentration of 50 ng/mL. Causality: This concentration must fall near the midpoint of the expected calibration curve to ensure linear response correction.

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of plasma or API solution into a microcentrifuge tube.

-

Spike with 10 µL of the 50 ng/mL D8-IS working solution.

-

Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the basic amine groups remain protonated, enhancing solubility and subsequent ESI+ ionization.

-

Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

Step 3: Chromatographic Separation Because Valganciclovir and its Iso-impurity are highly polar, standard C18 columns often suffer from poor retention and peak tailing.

-

Column: Polar-embedded C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 95% B (for HILIC) or 5% B (for C18), optimizing the gradient to achieve baseline resolution ( Rs>1.5 ) between the API and the Iso-impurity.

Step 4: System Suitability & Validation Inject a double-blank (no analyte, no IS) followed by a single-blank (IS only). Self-Validation: The single-blank must show zero cross-talk in the unlabelled MRM channel, proving the isotopic purity of the D8 standard.

Step-by-step LC-MS/MS workflow utilizing (S,S)-Iso Valganciclovir-d8 as an internal standard.

Quantitative Data Presentation

To program the triple quadrupole mass spectrometer, the following MRM transitions are utilized. The primary product ion for both the unlabelled and labeled compounds is the unlabelled guanine fragment ( m/z 152.1), as the deuterium label is localized entirely on the valine moiety which is cleaved during Collision-Induced Dissociation (CID).

Table 1: Optimized MRM Parameters for Impurity Profiling

| Analyte | Precursor Ion [M+H]+ ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Cone Voltage (V) | Dwell Time (ms) |

| Valganciclovir (API) | 355.2 | 152.1 | 15 | 25 | 50 |

| (S,S)-Iso Valganciclovir | 355.2 | 152.1 | 15 | 25 | 50 |

| (S,S)-Iso Valganciclovir-d8 (IS) | 363.2 | 152.1 | 15 | 25 | 50 |

Note: The +8 Da shift in the precursor ion of the internal standard ensures zero spectral overlap with the unlabelled analytes, validating the quantitative integrity of the assay.

References

-

Title: 1401562-13-7 | Chemical Name: (S,S)-Iso Valganciclovir Hydrochloride | Pharmaffiliates Source: pharmaffiliates.com URL: [Link]

Sources

A Technical Guide to the Isotopic Purity of (S,S)-Iso Valganciclovir Hydrochloride-d8

Foreword: The Imperative of Isotopic Purity in Bioanalysis

In the landscape of modern drug development and regulated bioanalysis, the adage "garbage in, garbage out" has never been more pertinent. The accuracy of pharmacokinetic and toxicokinetic studies hinges on the precise quantification of analytes in complex biological matrices. Stable Isotope-Labeled Internal Standards (SIL-ISs) are the cornerstone of this precision, particularly in mass spectrometry-based assays.[1][2] (S,S)-Iso Valganciclovir Hydrochloride-d8, a deuterated analogue of a known Valganciclovir isomer, serves as a critical tool for such analyses.[3][4]

However, the utility of a SIL-IS is directly proportional to its quality, with isotopic purity being a paramount critical quality attribute.[5] An inadequately characterized internal standard, containing significant populations of lesser-deuterated isotopologues, can introduce unacceptable variability and bias into an assay. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to rigorously assess and validate the isotopic purity of (S,S)-Iso Valganciclovir Hydrochloride-d8, ensuring data integrity and regulatory compliance.

Deconstructing Isotopic Purity: Foundational Concepts

Before delving into analytical methodologies, it is crucial to establish a clear understanding of the terminology that defines isotopic purity. These concepts are often conflated but are distinct and complementary.

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within the molecular structure. For a starting material with "99.5% D enrichment," there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a protium (¹H) atom at any given labeled site.[6]

-

Isotopologues: These are molecules that are chemically identical but differ in their isotopic composition. For a d8-labeled compound, the final product will inevitably contain a distribution of d7, d6, and other lesser-deuterated species.[6][7]

-

Species Abundance: This defines the percentage of the total molecular population that possesses a specific, complete isotopic composition. For instance, it is the percentage of molecules that are fully d8, the percentage that are d7, and so on.[6]

The synthesis of a deuterated compound is a stochastic process. Even with highly enriched precursors, the final product is a statistical distribution of isotopologues. This distribution can be predicted using a binomial expansion, but it must be empirically verified.[6]

Caption: Relationship between isotopic enrichment and the resulting isotopologue distribution.

The Orthogonal Approach: A Self-Validating System for Purity Assessment

To achieve the highest degree of confidence in isotopic purity assessment, a single analytical technique is insufficient. We advocate for an orthogonal approach, primarily leveraging High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This dual-pronged strategy creates a self-validating system where the results of one technique corroborate and complement the other.[8][9] HRMS provides a global view of the isotopologue distribution, while NMR offers definitive, site-specific information on deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS): Quantifying the Isotopologue Profile

HRMS is the workhorse for determining the species abundance of each isotopologue. Its ability to provide high mass accuracy and resolution allows for the clear separation and quantification of the isotopic cluster of the molecule.[10]

Causality Behind Method Selection: We select HRMS platforms like Orbitrap or Time-of-Flight (TOF) because their resolving power is essential to distinguish the [M+H]⁺ ion of a d7 isotopologue from the ¹³C isotope contribution of the d6 isotopologue, a common source of analytical error with lower-resolution instruments.

-

Preparation of Standard Solution: Accurately weigh and dissolve (S,S)-Iso Valganciclovir Hydrochloride-d8 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

-

Chromatographic Separation:

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure the analyte is well-retained and elutes as a sharp, symmetrical peak.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

HRMS Detection:

-

Instrument: High-resolution mass spectrometer (e.g., Q Exactive™ Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full Scan (FS).

-

Scan Range: m/z 150-500.

-

Resolution: ≥70,000 FWHM.

-

AGC Target: 1e6.

-

-

Data Analysis:

-

Identify the retention time of (S,S)-Iso Valganciclovir-d8.

-

Generate a mass spectrum across the eluting peak.

-

Extract the ion chromatograms for the theoretical [M+H]⁺ of each expected isotopologue (d8 down to d0).

-

Integrate the peak area for each extracted ion chromatogram.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. A correction for the natural abundance of ¹³C should be applied for the most accurate results.

-

Caption: Experimental workflow for assessing isotopologue distribution by LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity

NMR spectroscopy provides unambiguous confirmation of the location and extent of deuterium incorporation.[8][9] It is the definitive technique for ensuring that deuterium is present at the intended positions and has not scrambled during synthesis.

Causality Behind Method Selection: While HRMS quantifies the overall mass distribution, it cannot confirm the position of the labels. ¹H NMR is exceptionally precise for quantifying the small amounts of residual protons in a highly deuterated sample.[6] Concurrently, ²H NMR directly observes the deuterium signal, providing orthogonal confirmation.[11]

-

Sample Preparation:

-

¹H NMR: Accurately weigh ~5-10 mg of (S,S)-Iso Valganciclovir Hydrochloride-d8 and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

-

²H NMR: Accurately weigh ~5-10 mg of the sample into an NMR tube. Dissolve in a non-deuterated solvent (e.g., DMSO-h6) to avoid a large solvent signal in the deuterium spectrum.

-

-

NMR Data Acquisition:

-

Instrument: High-field NMR Spectrometer (≥400 MHz).

-

Quantitative Parameters: Ensure complete spin-lattice relaxation (T1) by using a long relaxation delay (D1) of at least 5 times the longest T1 value of the signals of interest.

-

¹H NMR: Acquire a standard proton spectrum.

-

²H NMR: Acquire a deuterium spectrum using a deuterium-capable probe.

-

-

Data Analysis:

-

¹H NMR:

-

Integrate the signal of a non-deuterated proton within the molecule (e.g., aromatic protons on the guanine base) and set it to its theoretical value (e.g., 1.00 H).

-

Integrate the residual proton signals at the deuterated positions. The integral value directly corresponds to the amount of non-deuterated species (e.g., an integral of 0.01 at a deuterated site implies 99% deuteration).

-

Alternatively, compare the integral of the residual proton signals to the integral of the known internal standard.

-

-

²H NMR:

-

Integrate the deuterium signals corresponding to the labeled positions. The relative integrals confirm the distribution of deuterium across the different sites.

-

-

Caption: Orthogonal NMR workflow for determining site-specific isotopic enrichment.

Data Synthesis and Acceptance Criteria

The ultimate goal is to synthesize the data from both HRMS and NMR to paint a complete and consistent picture of isotopic purity.

Data Presentation: All quantitative data should be summarized in a clear, structured table for easy comparison and review.

| Parameter | Specification | Result (Example Batch) | Method |

| Isotopic Purity (d8) | ≥ 98.0% | 99.1% | LC-HRMS |

| d7 Isotopologue | Report | 0.8% | LC-HRMS |

| ≤ d6 Isotopologues | ≤ 0.5% | 0.1% | LC-HRMS |

| Site-Specific Enrichment | ≥ 99.0% at each site | >99.5% | ¹H NMR |

| Chemical Purity | ≥ 98.0% | 99.7% | HPLC-UV |

Table 1: Example Certificate of Analysis summary for a batch of (S,S)-Iso Valganciclovir Hydrochloride-d8.

Trustworthiness Through Cross-Validation: The system is self-validating when the isotopic enrichment values determined by NMR can be used to theoretically calculate an expected isotopologue distribution, which should then closely match the distribution measured empirically by HRMS. Significant deviation between the NMR-predicted and HRMS-measured distributions may indicate isotopic instability (H/D back-exchange) or issues with the analytical methodology that require investigation.[1] Furthermore, any potential for cross-interference between the SIL-IS and the analyte must be assessed as per regulatory guidelines, ensuring that the signal contribution from the analyte to the SIL-IS mass channel is negligible (e.g., <5% of the IS response).[12]

Conclusion: Upholding Data Integrity

The rigorous characterization of (S,S)-Iso Valganciclovir Hydrochloride-d8 is not merely an academic exercise; it is a fundamental requirement for ensuring the quality and reliability of bioanalytical data in drug development.[1] By employing an orthogonal analytical strategy combining the strengths of high-resolution mass spectrometry and quantitative NMR, researchers can definitively establish the isotopic purity, structural integrity, and overall quality of their internal standard. This robust, self-validating approach provides the highest level of confidence in analytical outcomes, satisfying both scientific best practices and stringent regulatory expectations.

References

- A Researcher's Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards. (2025). Benchchem.

- A Researcher's Guide to the Validation of Isotopic Analyses by Mass Spectrometry. (2025). Benchchem.

-

Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2017). Analytical Chemistry - ACS Publications. [Link]

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025).

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). [Link]

-

Synthesis of Valganciclovir Hydrochloride Congeners. (n.d.). ResearchGate. [Link]

-

Applications of quantitative d-nmr in analysis of deuterium enriched compounds. (n.d.). SlidePlayer. [Link]

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Concert Pharmaceuticals.

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022). PubMed. [Link]

-

Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. (2024). Yao Xue Xue Bao. [Link]

-

A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. (2017). ResearchGate. [Link]

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter

- A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regul

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S,S)-Iso Valganciclovir Hydrochloride-d8 [lgcstandards.com]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. isotope.com [isotope.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Analytical Mechanism of Action of (S,S)-Iso Valganciclovir Hydrochloride-d8 as a Stable Isotope-Labeled Internal Standard

Executive Summary

In the rigorous landscape of bioanalysis and Chemistry, Manufacturing, and Controls (CMC) impurity profiling, the precise quantification of chiral impurities and prodrug isomers is paramount. Valganciclovir, an L-valyl ester prodrug of ganciclovir, is a critical antiviral agent used to treat cytomegalovirus (CMV) infections. During its synthesis and metabolism, specific stereoisomers and structural impurities, such as (S,S)-Iso Valganciclovir, must be strictly monitored.

(S,S)-Iso Valganciclovir Hydrochloride-d8 serves as a Stable Isotope-Labeled Internal Standard (SIL-IS) specifically engineered for this purpose. This whitepaper explores the analytical mechanism of action of this compound, detailing how its physicochemical parity and +8 Da mass shift create a self-validating system for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Analytical Mechanism of Action (SIL-IS Dynamics)

The term "mechanism of action" in an analytical context refers to how the internal standard interacts with the physical, chemical, and electronic environments of the LC-MS/MS system to correct for systemic variances.

Isotopic Mass Shift and Cross-Talk Elimination

A molecule the size of valganciclovir (C14H22N6O5) possesses a natural isotopic envelope due to the presence of naturally occurring 13 C, 15 N, and 18 O. If a low-mass isotope (e.g., -d3) were used, the M+3 heavy isotopes of the highly concentrated unlabeled drug could "bleed" into the internal standard's Multiple Reaction Monitoring (MRM) channel. This phenomenon, known as isotopic cross-talk, artificially inflates the IS peak area and destroys assay linearity at the Upper Limit of Quantification (ULOQ).

By incorporating 8 deuterium atoms, (S,S)-Iso Valganciclovir-d8 achieves a +8 Da mass shift (m/z 363.2 vs. 355.1). This wide mass differential completely separates the isotopic envelopes, ensuring absolute channel purity even at maximum physiological concentrations.

Chromatographic Co-Elution and the Deuterium Isotope Effect

Because the -d8 standard is an exact structural and stereochemical match to the (S,S)-Iso Valganciclovir analyte, they share identical pKa, logP, and spatial geometry. This results in perfect chromatographic co-elution. While heavy deuteration (>10 atoms) can sometimes cause a slight "chromatographic isotope effect" (where the IS elutes slightly earlier due to weaker dispersive interactions with the stationary phase), an 8-deuterium label represents the optimal thermodynamic sweet spot, ensuring the analyte and IS enter the mass spectrometer simultaneously.

ESI Matrix Effect Nullification

In the Electrospray Ionization (ESI) source, co-eluting endogenous matrix components (e.g., phospholipids from plasma) compete with the analyte for charge droplets, leading to ion suppression or enhancement. Because the analyte and the -d8 IS co-elute perfectly, they experience the exact same micro-environment of suppression. Consequently, while the absolute signal of both compounds may drop by 40% due to matrix effects, the Area Ratio (Analyte/IS) remains mathematically constant, neutralizing the matrix effect.

Workflow Visualization

Fig 1: SIL-IS bioanalytical workflow demonstrating recovery and matrix effect normalization.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS bioanalytical protocol is designed as a self-validating system. Every step includes internal checks to verify extraction efficiency and instrument stability.

Step 1: Sample Preparation & IS Spiking

-

Aliquot 100 µL of human plasma or dissolved API sample into a 96-well plate.

-

Add 20 µL of the (S,S)-Iso Valganciclovir-d8 working solution (500 ng/mL). Causality: Spiking the IS at the very first step ensures that any subsequent volumetric losses or extraction inefficiencies apply equally to both the analyte and the IS.

-

Add 200 µL of 2% formic acid in water to disrupt protein binding.

Step 2: Solid Phase Extraction (SPE)

Note: SPE is prioritized over simple Protein Precipitation (PPT) because valganciclovir exhibits significant plasma protein binding, and SPE provides superior recovery and cleaner baseline chromatography.

-

Condition mixed-mode cation exchange SPE cartridges with 1 mL methanol, followed by 1 mL water.

-

Load the acidified sample onto the cartridge.

-

Wash with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Step 3: UHPLC-MS/MS Analysis

-

Inject 5 µL of the reconstituted sample onto a reversed-phase Phenyl column (e.g., Agilent XDB-Phenyl, 75 mm × 4.6 µm).

-

Run a gradient mobile phase consisting of 10 mM ammonium acetate in 0.3% formic acid (Mobile Phase A) and Acetonitrile (Mobile Phase B) at a flow rate of 0.60 mL/min.

-

Operate the Triple Quadrupole MS in Positive ESI mode using the specific MRM transitions outlined in Section 5.

Step 4: System Validation Logic

The run is only considered valid if it passes the following built-in criteria:

-

Zero Sample Check: A blank matrix spiked only with the -d8 IS must show no peak in the unlabeled analyte channel, proving the IS is free of unlabeled isotopic impurities.

-

QC Precision: Quality Control (QC) samples at Low, Medium, and High concentrations must back-calculate to within ±15% of their nominal values.

Quantitative Data & MRM Parameters

The following table summarizes the optimized mass spectrometry parameters required to distinguish the target analyte from the -d8 internal standard. The primary cleavage during Collision-Induced Dissociation (CID) results in the loss of the valine moiety, yielding the stable guanine derivative fragment at m/z 152.1.

| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| (S,S)-Iso Valganciclovir | 355.1 | 152.1 | 18.0 | 1.85 |

| (S,S)-Iso Valganciclovir-d8 | 363.2 | 152.1 | 18.0 | 1.85 |

| Ganciclovir (Metabolite) | 256.1 | 152.1 | 18.0 | 1.10 |

Table 1: Optimized MRM transitions and LC-MS/MS parameters. The identical retention time confirms perfect co-elution, while the +8.1 Da precursor shift allows the Triple Quadrupole to isolate the IS without cross-talk.

References

-

Development and Validation of a Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. Indian Journal of Pharmaceutical Sciences. Retrieved from[Link]

-

A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. National Institutes of Health (PMC). Retrieved from[Link]

-

Pharmacokinetic studies and LC-MS/MS method development of ganciclovir and dipeptide monoester prodrugs in sprague dawley rats. National Institutes of Health (PMC). Retrieved from[Link]

The Strategic Role of Deuterated Internal Standards in Pharmacokinetic Studies: A Technical Guide to LC-MS/MS Bioanalysis

Executive Summary

Pharmacokinetic (PK) studies are the bedrock of drug development, dictating dosing regimens, safety margins, and efficacy profiles. In modern bioanalysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices. However, LC-MS/MS is highly susceptible to matrix effects—specifically, ion suppression or enhancement at the electrospray ionization (ESI) interface.

As a Senior Application Scientist, I consistently advocate for Stable Isotope-Labeled Internal Standards (SIL-IS), particularly deuterated ( 2 H) analogs, as the optimal solution to this challenge. This whitepaper explores the mechanistic causality behind deuterated standard selection, the chromatographic nuances of the "deuterium isotope effect," and self-validating protocols aligned with global regulatory guidelines.

Mechanistic Principles: Why Deuterium?

When extracting a target analyte from plasma or whole blood, sample loss is inevitable. Furthermore, co-eluting endogenous lipids, salts, and proteins compete for charge droplets during the ionization process[1]. A deuterated internal standard acts as a self-validating mechanism to correct for both extraction recovery and matrix effects simultaneously.

The Causality of the Correction Mechanism

Because a deuterated standard shares an identical carbon skeleton and functional group arrangement with the target analyte, its physicochemical properties (pKa, solubility, protein binding) are nearly indistinguishable. When spiked into the raw biological sample at a known concentration, the SIL-IS undergoes the exact same extraction losses and ionization suppression as the analyte[2].

By quantifying the ratio of the analyte peak area to the SIL-IS peak area, the absolute concentration becomes immune to run-to-run matrix variations. If a matrix component suppresses the analyte signal by 40%, it suppresses the SIL-IS signal by 40%, keeping the ratio perfectly stable.

Design Specifications: The Mass Shift Requirement

To prevent isotopic cross-talk in the mass spectrometer, a mass shift of ≥ +3 Da is strictly required[2]. Natural isotopic abundance (e.g., 13 C, 15 N) dictates that a fraction of the unlabelled drug will naturally exist at M+1 or M+2 masses. If a deuterated standard only has one or two deuterium atoms, the natural heavy isotopes of a high-concentration analyte will bleed into the SIL-IS transition channel, falsely inflating the internal standard response and skewing the PK data.

The "Deuterium Isotope Effect" in Chromatography

While deuterated standards are the industry default due to the cost-effectiveness of hydrogen-deuterium exchange synthesis, they are not without risk. Replacing hydrogen with deuterium slightly reduces the molar volume and alters the lipophilicity of the molecule[3].

Causality of Retention Time Shifts

In reversed-phase liquid chromatography, this subtle difference in lipophilicity can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte[3]. If the retention time shift is significant, the analyte and the SIL-IS will not perfectly co-elute.

Consequently, they will enter the mass spectrometer at different times, exposing them to different matrix components[4]. If the analyte experiences ion suppression from a co-eluting phospholipid while the SIL-IS (eluting a few seconds earlier) does not, the peak area ratio will be skewed. In these scenarios, the deuterated standard actively degrades assay accuracy rather than protecting it.

Logical flow of the deuterium isotope effect on LC-MS/MS quantification accuracy.

Regulatory Grounding: FDA and ICH M10 Standards

Regulatory agencies demand rigorous validation to prove that an internal standard is functioning correctly. The[5] and the globally harmonized[6] mandate the evaluation of the Matrix Factor (MF) .

The IS-normalized MF is calculated as: IS-Normalized MF = (Peak Area Ratio of Analyte/IS in presence of matrix) / (Peak Area Ratio of Analyte/IS in absence of matrix)

According to ICH M10, the coefficient of variation (CV) of the IS-normalized MF must be ≤ 15% across at least six independent lots of biological matrix (including hemolyzed and lipemic lots)[6]. Only a properly co-eluting SIL-IS can reliably achieve this metric.

Quantitative Data & Specifications

To guide experimental design, the following table summarizes the ideal specifications for internal standards in PK studies, contrasting deuterated SIL-IS with structural analogs.

| Parameter | Deuterated Internal Standard (SIL-IS) | Structural Analog IS |

| Extraction Recovery | Identical to target analyte | Variable; requires independent validation |

| Ionization Tracking | Excellent (compensates for matrix effects) | Poor to Moderate |

| Chromatographic Co-elution | Near-perfect (monitor for slight isotope effect) | Non-co-eluting (different retention times) |

| Mass Shift Requirement | ≥ +3 Da (to avoid isotopic cross-talk) | N/A (distinct molecular weight) |

| Synthesis Cost | High (requires custom isotopic labeling) | Low (commercially available analogs) |

| Regulatory Preference | Highly recommended (FDA/ICH M10) | Acceptable only if SIL-IS is unavailable |

Step-by-Step Methodology: Developing and Validating a PK Assay

A self-validating protocol must inherently test its own assumptions. If we assume the deuterated standard corrects for matrix effects, we must prove it through rigorous validation.

Protocol: LC-MS/MS Assay Validation using a Deuterated IS

Step 1: SIL-IS Optimization & Cross-Talk Evaluation Causality: We must ensure the unlabelled drug's natural heavy isotopes do not falsely inflate the SIL-IS signal, and vice versa.

-

Prepare neat solutions of the Analyte and the Deuterated IS (e.g., 100 ng/mL in 50% Methanol).

-

Inject the Analyte alone and monitor the IS MRM (Multiple Reaction Monitoring) transition. The interference must be ≤ 5% of the intended IS response.

-

Inject the IS alone and monitor the Analyte MRM transition. The interference must be ≤ 20% of the Lower Limit of Quantification (LLOQ) response.

Step 2: Sample Preparation (Protein Precipitation) Causality: Spiking the IS at the very beginning ensures it undergoes the exact same extraction recovery losses as the target analyte.

-

Aliquot 50 μ L of blank human plasma into a 96-well plate.

-

Spike with 10 μ L of the working Analyte solution to build the calibration curve.

-

Add 20 μ L of the Deuterated IS working solution (constant concentration, typically matched to 50% of the Upper Limit of Quantification [ULOQ]).

-

Add 300 μ L of cold acetonitrile. Vortex for 2 minutes and centrifuge at 4000 × g for 10 minutes at 4°C.

Step 3: Chromatographic Co-elution Verification Causality: We must prove the deuterium isotope effect is negligible under the chosen gradient.

-

Inject the supernatant into the LC-MS/MS system using a shallow gradient (e.g., 5% to 95% organic over 5 minutes) to maximize the resolution of any potential retention time shift.

-

Overlay the extracted ion chromatograms (XIC). If the retention time difference ( Δ RT) exceeds 0.1 minutes, re-evaluate the mobile phase (e.g., adjust pH or buffer strength) to force co-elution.

Step 4: Matrix Effect Assessment (Post-Extraction Spike) Causality: By spiking post-extraction and comparing to neat solutions, we isolate the ionization suppression variable.

-

Extract blank matrix from 6 independent sources (including 1 lipemic and 1 hemolyzed lot).

-

Spike the extracted blanks with the Analyte and Deuterated IS at the Low and High Quality Control (QC) concentrations.

-

Compare the peak area ratio against neat solutions prepared in the mobile phase to calculate the IS-normalized Matrix Factor. Ensure CV ≤ 15%.

Step-by-step bioanalytical method validation workflow using a deuterated internal standard.

Conclusion

Deuterated internal standards are indispensable tools in the bioanalytical scientist's arsenal, providing unparalleled correction for extraction variability and matrix effects in LC-MS/MS. However, their application requires a deep mechanistic understanding of the deuterium isotope effect and isotopic cross-talk. By rigorously validating co-elution and monitoring the IS-normalized matrix factor, researchers can build robust, self-validating PK assays that withstand the highest levels of regulatory scrutiny and ensure patient safety in downstream clinical trials.

References

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). URL:[Link]

-

European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline (2022). URL:[Link]

-

Analytical Chemistry (ACS Publications). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS (2015). URL:[Link]

-

Chromatography Online. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) (2021). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. myadlm.org [myadlm.org]

- 5. Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Executive Summary

Valganciclovir hydrochloride is a highly potent antiviral prodrug utilized primarily for the management of cytomegalovirus (CMV) retinitis in immunocompromised patients. As a Senior Application Scientist, understanding the synthetic intricacies of this molecule is paramount. The synthesis of valganciclovir demands rigorous stereochemical control and regioselectivity to prevent the formation of structurally similar impurities. This whitepaper provides a deep-dive into the field-proven synthetic strategies, the mechanistic causality behind impurity formation, and the self-validating protocols required to maintain the integrity of the Active Pharmaceutical Ingredient (API).

Pharmacological Context & Structural Rationale

Ganciclovir, the active antiviral moiety, suffers from poor oral bioavailability. By esterifying one of the two primary hydroxyl groups on the ganciclovir side chain with L-valine, the resulting prodrug—valganciclovir—becomes a recognized substrate for the intestinal peptide transporter PEPT1[1]. This strategic modification increases the bioavailability of the active moiety tenfold.

Structurally, valganciclovir exists as a mixture of two diastereomers due to the chiral center of the L-valine moiety and the pseudo-chiral center on the ganciclovir side chain. Regulatory guidelines strictly mandate that the diastereomeric ratio be maintained between 55:45 and 45:55[2].

Core Synthetic Strategies

The synthesis of valganciclovir is inherently challenging due to the presence of multiple reactive sites on the ganciclovir molecule, specifically the two primary hydroxyl groups and the exocyclic amine on the guanine ring.

Strategy A: The Classical Protection-Deprotection Route

To prevent over-esterification (yielding bis-esters) and N-acylation, ganciclovir is transiently protected. The exocyclic amine and one hydroxyl group are typically protected using trityl chloride to form an N,O-ditrityl ganciclovir intermediate[3]. The remaining free hydroxyl is then coupled with an N-protected L-valine (such as N-Boc-L-valine or N-Cbz-L-valine) using a coupling agent like DCC or via a mixed anhydride mechanism. Finally, global deprotection (using TFA for Boc/Trityl or Pd/C hydrogenation for Cbz) yields valganciclovir[3].

Strategy B: The Direct Azido-Masked Route

A more modern, succinct approach avoids the cumbersome protection-deprotection steps, significantly improving the overall atom economy. Ganciclovir is reacted directly with an excess of (2S)-azido-3-methylbutyric acid (a masked L-valine equivalent) to form a bis-ester[1]. This bis-ester is then subjected to partial hydrolysis under controlled basic conditions to yield the mono-ester. Subsequent reduction of the azide group via catalytic hydrogenation simultaneously generates the primary amine and the hydrochloride salt[1].

Caption: Step-by-step workflow of the classical protection-deprotection synthesis of Valganciclovir.

Experimental Protocol: Synthesis via the Azido-Masked Route

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction fidelity and structural integrity.

Step 1: Synthesis of the Bis-ester Derivative

-

Charge: To a stirred solution of ganciclovir (50 g, 0.196 mol) in DMSO (500 mL), add 4-hydroxybenzotriazole (HOBt) (26.5 g, 0.196 mol) and triethylamine (20 g, 0.196 mol). Stir at 25-30 °C for 10 min. Causality: HOBt is critical here; it acts as an active ester intermediate that suppresses the racemization of the chiral azido acid during coupling.

-

Coupling: Add a solution of (2S)-azido-3-methylbutyric acid (98 g, 0.685 mol) in DMSO (20 mL) dropwise. Cool the mixture to 20 °C and add a solution of dicyclohexylcarbodiimide (DCC) (121 g, 0.587 mol) in DMSO (150 mL)[1].

-

Validation: Monitor by HPLC. The reaction self-validates visually as dicyclohexylurea (DCU) precipitates out of the solution, indicating active carbodiimide turnover. Filter the DCU byproduct upon completion.

Step 2: Partial Hydrolysis to Mono-ester

-

Hydrolysis: Dissolve the crude bis-ester (50 g) in methanol (750 mL). Add N,N-diisopropylethylamine (DIPEA) (12.8 g) at 25-30 °C and maintain the reaction for exactly 14 hours[1]. Causality: The bis-ester is thermodynamically less stable than the mono-ester under mild basic conditions. The reaction relies on kinetic control to halt at the mono-ester stage.

-

Validation: Quench the reaction with acetic acid (5.94 g) immediately at the 14-hour mark. This pH shift arrests the hydrolysis, preventing the complete degradation back to ganciclovir.

Step 3: Reduction and Salt Formation

-

Hydrogenation: Transfer the mono-ester to an autoclave. Add 10% Pd/C (1 g) followed by 33% aqueous HCl (1.6 mL). Hydrogenate at 4 kg/cm ² pressure for 2 hours[1]. Causality: The Pd/C catalyzed hydrogenation cleanly reduces the azide to a primary amine without requiring harsh chemical reductants, while the aqueous HCl directly forms the API hydrochloride salt in situ.

-

Workup: Filter the mixture through Celite to remove the Pd/C catalyst. Evaporate the solvent under vacuum and recrystallize the residue from a water:isopropanol (1:10) mixture to yield valganciclovir hydrochloride as a white solid (Yield: ~70.6%)[1].

Impurity Profiling and Mechanistic Origins

Impurity profiling is a critical regulatory requirement for API release. The synthesis of valganciclovir generates several process-related and degradation impurities that must be strictly controlled[4].

Quantitative Specifications and Yield Comparisons

| Parameter | Classical Route (Trityl/Cbz) | Azido-Masked Route | Regulatory Specification |

| Overall Yield | ~45-50% | ~70.6% | N/A |

| Diastereomeric Ratio | ~50:50 | ~50:50 | 55:45 to 45:55 |

| Number of Steps | 4 to 5 | 3 | N/A |

| Typical Purity | >98.0% | >99.0% | >99.0% |

Key Process Impurities and Degradation Products

| Impurity Name | Type | Mechanistic Origin | Structural Characteristic |

| Ganciclovir | Starting Material / Degradant | Unreacted material or over-hydrolysis of the ester bond. | Lacks the L-valine ester moiety. |

| Guanine | Degradant | N9-side chain hydrolytic cleavage under harsh acidic deprotection conditions. | Purine base lacking the entire methoxy side chain. |

| Bis-valine ester | Process Impurity | Over-esterification of both primary hydroxyls due to excess reagent. | Contains two L-valine moieties. |

| Isovalganciclovir | Process Impurity | Esterification of isoganciclovir (an isomeric impurity in the starting material). | Features a linear side chain rather than a branched one. |

| O-Acetoxy ganciclovir | Process Impurity | Acetyl group transfer during intermediate synthesis or solvent interaction. | Features an acetyl group instead of a valyl group. |

Mechanistic Causality of Isovalganciclovir: Isovalganciclovir (often referred to as USP Related Compound D) is a particularly stubborn structural isomer. It arises if the ganciclovir starting material is contaminated with isoganciclovir—an isomer where the side chain is a linear 2,3-dihydroxypropoxymethyl group rather than the desired branched 1,3-dihydroxypropan-2-yloxymethyl group. Esterification of this linear isomer directly yields Isovalganciclovir[4].

Caption: Mechanistic pathways leading to Valganciclovir and its major process-related impurities.

Crystallization and Amorphous Form Control

The solid-state form of valganciclovir hydrochloride significantly impacts its solubility profile and downstream formulation. While spray drying is a documented technique for generating amorphous valganciclovir, it is not always preferred for large-scale manufacturing due to equipment constraints and potential thermal degradation.

An alternative, highly controlled anti-solvent precipitation protocol involves dissolving the crystalline API in methanol (at ~28 °C) and slowly adding this solution to a heavily cooled anti-solvent, such as methyl ethyl ketone (MEK), maintained at 0 °C[5]. The rapid desolvation traps the molecule in an amorphous state. The resulting solid is then filtered through a pressure Nutsche filter under a strict inert atmosphere to prevent moisture absorption and subsequent spontaneous crystallization[5].

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of Valganciclovir Hydrochloride Congeners | Scilit [scilit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. US20100298564A1 - Preparation of amorphous valganciclovir hydrochloride - Google Patents [patents.google.com]

Analytical Resolution and Identification of Valganciclovir Stereoisomers: A Technical Whitepaper

Introduction

Valganciclovir hydrochloride is a critical antiviral prodrug utilized primarily for the prophylaxis and treatment of cytomegalovirus (CMV) retinitis. Chemically, it is the L-valyl ester of ganciclovir. The synthesis of valganciclovir introduces a fascinating stereochemical dynamic: the molecule exists as a mixture of two distinct diastereomers. This occurs because the L-valine moiety possesses a fixed (S)-configuration at its chiral center, while the C-2 position of the glyceryl side chain of the ganciclovir moiety exists as an approximately equimolar mixture of (R) and (S) configurations[1].

In vivo, both diastereomers are rapidly hydrolyzed by hepatic and intestinal esterases to yield the achiral active compound, ganciclovir. However, from a pharmaceutical quality control and regulatory perspective, the accurate identification, separation, and quantification of these diastereomers are mandatory. The United States Pharmacopeia (USP) dictates that the diastereomeric ratio must be strictly maintained between 45:55 and 55:45[2]. Deviations from this ratio can indicate stereoselective degradation, raw material impurity, or process failures during synthesis[3].

This whitepaper provides an in-depth technical guide to the analytical methodologies used for the identification and quantification of valganciclovir stereoisomers, emphasizing the mechanistic causality behind chromatographic choices and self-validating protocol designs.

Stereochemical Mechanics and Prodrug Activation

Understanding the structural nuances of valganciclovir is essential for designing effective separation methods. The two diastereomers—often denoted as the (R,S) and (S,S) epimers—exhibit nearly identical physical properties, making their baseline separation on standard stationary phases challenging[4].

Causality of Metabolism: Why does the FDA allow a diastereomeric mixture? Because the stereocenter at the glyceryl side chain is lost upon ester hydrolysis. Both diastereomers converge into the exact same achiral ganciclovir molecule before being phosphorylated by viral kinase UL97 into the active triphosphate form.

Valganciclovir diastereomer metabolism and activation pathway.

Analytical Methodologies for Diastereomer Separation

The gold standard for resolving valganciclovir diastereomers is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[4].

Causality of Chromatographic Conditions:

-

Stationary Phase: A C18 column (e.g., 4.6-mm x 15-cm, 3.5-µm packing L1) provides the necessary hydrophobic interactions to differentiate the slight steric differences between the two diastereomers[5].

-

Mobile Phase pH: Valganciclovir contains basic amine functional groups. An acidic mobile phase (pH 2.8 ± 0.2) using monobasic ammonium phosphate ensures these amines are fully protonated. This prevents secondary interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing[5].

-

Sample Diluent: Valganciclovir is highly susceptible to hydrolysis at neutral or basic pH, rapidly degrading into ganciclovir and valine. Therefore, samples must be prepared in 0.001 N hydrochloric acid to stabilize the ester linkage during the analytical run[5].

Step-by-Step Experimental Protocol: RP-HPLC Identification

To ensure trustworthiness, the following protocol represents a self-validating system. System suitability criteria must be met before any sample analysis is considered valid.

Methodology: USP Assay and Diastereomer Ratio Determination

Step 1: Reagent and Buffer Preparation

-

Dissolve 11.5 g of monobasic ammonium phosphate in 1 L of ultra-pure water.

-

Adjust the pH to 2.8 ± 0.2 using 85% phosphoric acid. Filter through a 0.45 µm membrane[5].

-

Prepare the Mobile Phase by mixing Methanol and the prepared Buffer in an 8:92 (v/v) ratio. Degas thoroughly.

Step 2: Solution Preparation

-

System Suitability Solution: Prepare a solution containing 0.2 mg/mL of Valganciclovir Hydrochloride RS and 0.01 mg/mL of Methoxymethylguanine RS in 0.001 N HCl[5].

-

Sample Solution: Accurately weigh the test substance and dissolve in 0.001 N HCl to achieve a final concentration of 0.2 mg/mL[5].

Step 3: Chromatographic Execution

-

Set the HPLC system with a UV detector at 254 nm.

-

Column temperature: 30°C. Flow rate: 1.0 mL/min. Injection volume: 20 µL[2].

-

Run time: At least 2.5 times the retention time of the second valganciclovir diastereomer peak[5].

Step 4: Self-Validating System Suitability Checks Before analyzing the sample, inject the System Suitability Solution. The system is only valid if:

-

The resolution ( R ) between the two valganciclovir diastereomer peaks is ≥1.3 [2].

-

The column efficiency ( N ) for the second diastereomer peak is ≥8000 theoretical plates[2].

-

The tailing factor for the second peak is ≤1.2 [2].

HPLC workflow for the resolution of valganciclovir diastereomers.

Quantitative Data Summaries

The accurate identification of peaks relies on established relative retention times (RRT). The table below summarizes the typical chromatographic behavior of valganciclovir and its primary related substances under the described conditions.

| Analyte / Impurity | Typical Retention Time (min) | Relative Retention Time (RRT) | Resolution (R) Requirement |

| Methoxymethylguanine | ~8.3 | 0.93 | N/A |

| Valganciclovir Diastereomer 1 | ~8.9 | 1.00 | N/A |

| Valganciclovir Diastereomer 2 | ~9.6 | 1.08 | ≥1.3 (from Peak 1) |

| D-Valganciclovir Diastereomer 1 | ~13.2 | 1.48 | N/A |

| D-Valganciclovir Diastereomer 2 | ~14.7 | 1.65 | N/A |

Data synthesized from USP chromatographic standards[5]. Note: The D-valganciclovir diastereomers (impurities with R-configuration at the valine chiral center) elute significantly later than the active L-valyl diastereomers[5].

Advanced Profiling: LC-MS/MS in Pharmacokinetics

While UV-HPLC is sufficient for bulk drug quality control, pharmacokinetic (PK) and bioequivalence (BE) studies require the quantification of valganciclovir diastereomers and ganciclovir in complex biological matrices (e.g., human plasma).

For these applications, specialized Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is employed[6].

-

Causality of MS/MS: Plasma contains endogenous proteins and lipids that mask UV signals. MS/MS provides mass-to-charge (m/z) specificity, allowing for highly sensitive limits of quantification (LOQ) as low as 2-5 ng/mL[6].

-

Solid Phase Extraction (SPE): Analytes are extracted using mixed-mode cation exchange cartridges, which exploit the basic nature of the amine groups to isolate the drug from neutral and acidic plasma components before injection[6].

Conclusion

The identification and quantification of valganciclovir stereoisomers is a rigorous analytical exercise that bridges organic stereochemistry with regulatory compliance. By leveraging the specific pKa and hydrophobic properties of the diastereomers, scientists can deploy highly robust, self-validating HPLC methodologies. Maintaining the 45:55 to 55:45 diastereomeric ratio ensures not only the chemical integrity of the active pharmaceutical ingredient but also guarantees predictable pharmacokinetic conversion to ganciclovir in patients.

References

-

Food and Drug Administration (FDA). "22-257s000 21-304s007". accessdata.fda.gov. 1

-

United States Pharmacopeia. "Valganciclovir Hydrochloride - Definition, Identification, Assay - USP 2025". trungtamthuoc.com. 5

-

DrugFuture. "Valganciclovir Hydrochloride Monograph". drugfuture.com. 2

-

Elsevier B.V. "Development of a RP-LC method for a diastereomeric drug valganciclovir hydrochloride by enhanced approach". ovid.com. 4

-

Taylor & Francis. "Synthesis of Valganciclovir Hydrochloride Congeners". tandfonline.com. 3

-

ResearchGate. "Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry". researchgate.net. 6

Sources

Application Note: Chromatographic Separation of Valganciclovir Diastereomers and Enantiomers Using HPLC

Introduction & Stereochemical Rationale

Valganciclovir (VGCV) is an L-valyl ester prodrug of ganciclovir, widely prescribed for the treatment of cytomegalovirus (CMV) retinitis and the prevention of CMV infection in solid organ transplant recipients. The stereochemistry of VGCV presents a unique analytical challenge rooted in prochiral desymmetrization[1].

Ganciclovir itself is an achiral molecule possessing two identical hydroxymethyl groups. When one of these groups is esterified with L-valine (which has a fixed S configuration), a new chiral center is generated at the C-2 position of the side chain. Consequently, valganciclovir exists as a mixture of two diastereomers: (S,R) and (S,S)[1].

In pharmaceutical manufacturing, VGCV is administered as an approximately 1:1 mixture of these diastereomers. Regulatory guidelines, such as the United States Pharmacopeia (USP) monograph, mandate a strict diastereomer ratio of 45:55 to 55:45 and impose rigorous limits on enantiomeric impurities, such as D-valganciclovir[2].

Mechanistic Causality: Why Achiral vs. Chiral Phases?

Expertise & Experience Insight: A common misconception in stereochemical analysis is that all isomers require a Chiral Stationary Phase (CSP). Because the two target isomers of VGCV are diastereomers—not enantiomers—they exhibit distinct physicochemical properties, including different dipole moments and spatial hydrophobicities. Thus, they can be successfully resolved using an achiral reversed-phase (RP) C18 column , provided the mobile phase is carefully optimized (e.g., using a pH of 3.0 to suppress the ionization of the amine group, thereby increasing hydrophobic retention and interaction with the stationary phase).

Conversely, detecting enantiomeric impurities (e.g., D-valine esters of ganciclovir) requires a true CSP. Enantiomers have identical physicochemical properties in an achiral environment. Therefore, a chiral column (such as a USP L66 crown-ether packing) combined with a perchloric acid mobile phase is required. The acid ensures the protonation of the primary amine on the valine moiety, facilitating host-guest chiral recognition inside the crown ether cavity[2].

Experimental Protocols: Self-Validating Workflows

Protocol A: Isocratic RP-HPLC for Diastereomer Ratio

Rationale: An isocratic method using an ammonium acetate buffer provides a robust, baseline separation of the two diastereomers without the baseline drift and equilibration times associated with gradient elution.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Dissolve ammonium acetate to a final concentration of 25 mM in LC-MS grade water. Adjust the pH to 3.0 using glacial acetic acid. Mix 90 volumes of this buffer with 10 volumes of methanol (90:10 v/v). Filter through a 0.22 µm membrane and degas thoroughly.

-

Standard/Sample Preparation: Accurately weigh VGCV API and dissolve it in 0.001 N HCl to achieve a final working concentration of 0.06 mg/mL.

-

Chromatographic Conditions:

-

Column: Hibar Purospher STAR RP-18 (250 × 4.6 mm, 5 µm) or an equivalent high-efficiency C18 column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 20 µL.

-

-

System Suitability (Self-Validation): The retention times for the R and S diastereomers should be approximately 10.1 min and 11.4 min, respectively. The resolution ( Rs ) between the two peaks must be ≥1.5 to ensure accurate integration.

Protocol B: USP Method for Enantiomeric Purity (Chiral HPLC)

Rationale: To quantify the undesired D-valganciclovir enantiomer, a chiral L66 column is utilized. The highly acidic mobile phase ensures complete protonation of the analyte for optimal chiral stationary phase interaction[2].

Step-by-Step Methodology:

-

Mobile Phase Preparation: Dissolve 16.2 g of perchloric acid in 1000 mL of LC-MS grade water. Pass this solution through a filter having a 0.5 µm or finer porosity, and degas.

-

System Suitability Solution: Transfer ~5 mg of USP Valganciclovir Hydrochloride RS and 0.5 mg of USP D-Valganciclovir RS to a 25-mL volumetric flask. Dissolve and dilute with 0.001 N HCl to volume.

-

Sample Preparation: Prepare the test sample at a concentration of 0.2 mg/mL in 0.001 N HCl.

-

Chromatographic Conditions:

-

Column: 4.0 mm × 15 cm; 5 µm packing L66 (Crown ether-based CSP).

-

Flow Rate: 0.8 mL/min.

-

Temperature: Ambient.

-

Detection: UV at 254 nm.

-

Injection Volume: 20 µL.

-

-

System Suitability (Self-Validation): The resolution ( Rs ) between the second peak of the D-valganciclovir pair and valganciclovir diastereomer peak 1 must be ≥2.5 . The tailing factor for the active peaks must be ≤1.5 [2].

Quantitative Data Presentation

The following table summarizes the divergent chromatographic parameters required for complete stereochemical characterization of Valganciclovir:

| Parameter | Protocol A: Diastereomer Ratio | Protocol B: Enantiomeric Purity |

| Target Analyte | VGCV Diastereomers (R/S L-valine esters) | D-Valganciclovir Impurities |

| Column Chemistry | Achiral Octadecylsilane (C18) | Chiral Packing L66 |

| Mobile Phase | 25 mM Ammonium Acetate (pH 3.0) / MeOH (90:10) | 16.2 g/L Perchloric acid in Water |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection Wavelength | 254 nm | 254 nm |

| Acceptance Criteria | Diastereomer Ratio: 45:55 to 55:45 | Enantiomeric Purity ≥97.0% |

| Critical Resolution | Rs≥1.5 between diastereomeric peaks | Rs≥2.5 between D-VGCV and L-VGCV |

Mandatory Visualization

Workflow for the dual-pathway chromatographic analysis of Valganciclovir stereoisomers.

References

- Development of a RP-LC method for a diastereomeric drug valganciclovir hydrochloride by enhanced approach. Journal of Pharmaceutical and Biomedical Analysis.

- USP-NF Valganciclovir Hydrochloride Monograph. United States Pharmacopeia.

- Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Valganciclovir Hydrochloride (RS). Research and Reviews: Journal of Pharmaceutical Analysis.

Sources

Application Note: Clinical LC-MS/MS Protocol for the Quantification of (S,S)-Iso Valganciclovir using a d8-Isotope Internal Standard

Target Audience: Researchers, Bioanalytical Scientists, and Clinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

Valganciclovir, an L-valyl ester prodrug of ganciclovir, is a critical antiviral therapeutic used extensively in transplant medicine for the prevention and treatment of cytomegalovirus (CMV) infections. Because valganciclovir possesses a chiral center and multiple reactive hydroxyl groups, it is susceptible to isomerization and acyl migration, leading to the formation of structural isomers such as Iso Valganciclovir (Pharmacopeial Related Compound D)[1].

In the context of clinical trials, regulatory agencies (FDA/EMA) mandate the rigorous monitoring of both the active pharmaceutical ingredient (API) and its primary degradation products or process impurities in biological matrices. Tracking the in vivo and ex vivo stability of the drug ensures that efficacy and toxicity profiles are accurately correlated to the administered dose.

The Isobaric Challenge & Causality of the Protocol: Iso Valganciclovir and Valganciclovir are isobaric (identical molecular weight, m/z 355.2 [M+H]⁺) and yield identical primary MS/MS product ions (e.g., guanine fragment at m/z 152.1). Consequently, mass spectrometry alone cannot differentiate them. This protocol relies on two causal pillars to create a self-validating analytical system:

-

Baseline Chromatographic Resolution: UHPLC utilizing a phenyl-hexyl or T3 stationary phase is employed to exploit subtle differences in the spatial orientation of the valyl-ester, ensuring the isomer elutes at a distinct retention time from the main API[2].

-

Stable Isotope-Labeled Internal Standard (SIL-IS): The incorporation of (S,S)-Iso Valganciclovir Hydrochloride-d8 is introduced at the very first step of sample preparation. Because the d8-labeled standard shares the exact physicochemical properties of the target analyte, it co-elutes perfectly with the unlabelled Iso Valganciclovir. This normalizes any variance in Solid Phase Extraction (SPE) recovery and completely corrects for matrix-induced ion suppression/enhancement in the Electrospray Ionization (ESI) source[3].

Mechanistic Workflows

The following diagrams illustrate the logical pathway for resolving isobaric interference and the physical sample processing workflow.

Caption: Mechanistic rationale for combining UHPLC resolution with SIL-IS normalization.

Caption: Step-by-step Solid Phase Extraction (SPE) workflow for clinical plasma samples.

Materials and Reagents

-

Analyte: (S,S)-Iso Valganciclovir Hydrochloride (Reference Standard).

-

Internal Standard: (S,S)-Iso Valganciclovir Hydrochloride-d8 (Isotopic purity >99%).

-

Biological Matrix: Human Plasma (K₂EDTA anticoagulant), sourced from clinical trial subjects.

-

Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

-

Consumables: Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., Oasis MCX, 30 mg/1 cc).

Step-by-Step Experimental Protocol

Preparation of Calibrators and SIL-IS

-

Primary Stock: Prepare a 1.0 mg/mL stock solution of (S,S)-Iso Valganciclovir and the d8-IS in 50% Methanol/Water. Store at -80°C to prevent ex vivo degradation.

-

Working IS Solution: Dilute the d8-IS stock to a working concentration of 100 ng/mL using 0.1% FA in water.

-

Calibration Curve: Spike blank human plasma to create a calibration range of 1.0 ng/mL to 500 ng/mL for the target analyte.

Solid Phase Extraction (SPE) Methodology

Scientific Grounding: Valganciclovir and its isomers are highly polar and contain a basic secondary amine on the guanine ring. MCX cartridges provide orthogonal retention (reversed-phase + ion-exchange), allowing for aggressive washing steps that remove phospholipids, thereby minimizing matrix effects[4].

-

Sample Pre-treatment: Transfer 50 µL of plasma (calibrator, QC, or clinical sample) into a 1.5 mL microcentrifuge tube. Add 10 µL of the working d8-IS solution. Vortex for 10 seconds. Add 200 µL of 2% FA in water to acidify the sample, ensuring the amine group is fully protonated.

-

Conditioning: Condition the MCX SPE cartridge with 1 mL MeOH, followed by 1 mL of 2% FA in water.

-

Loading: Load the pre-treated sample onto the cartridge. Apply a low vacuum (approx. 5 inHg) to allow dropwise flow.

-

Washing: Wash the cartridge with 1 mL of 2% FA in water (removes polar interferences), followed by 1 mL of 100% MeOH (removes neutral lipids and proteins).

-

Elution: Elute the analytes into a clean collection tube using 1 mL of 5% NH₄OH in MeOH. Causality: The basic pH deprotonates the amine, breaking the ionic bond with the sulfonic acid sorbent.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in water).

UHPLC-MS/MS Conditions

Table 1: UHPLC Gradient Parameters Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 × 100 mm, 1.8 µm) or equivalent. Flow Rate: 0.4 mL/min | Column Temp: 40°C | Injection Volume: 5 µL.

| Time (min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (ACN) | Elution State |

| 0.00 | 98% | 2% | Isocratic Hold (Focusing) |

| 1.00 | 98% | 2% | Isocratic Hold |

| 4.00 | 40% | 60% | Linear Gradient (Elution) |

| 4.50 | 5% | 95% | Column Wash |

| 6.00 | 98% | 2% | Re-equilibration |

Table 2: Tandem Mass Spectrometry (ESI+) MRM Transitions Source Parameters: Capillary Voltage: 3.5 kV | Desolvation Temp: 500°C | Desolvation Gas: 800 L/hr.

| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Dwell Time (ms) |

| (S,S)-Iso Valganciclovir | 355.2 | 152.1 | 22 | 50 |

| (S,S)-Iso Valganciclovir-d8 (IS) | 363.2 | 152.1 | 22 | 50 |

Method Validation & Self-Validating Systems

To ensure trustworthiness and compliance with FDA/ICH M10 guidelines for clinical bioanalysis[5], the protocol must be subjected to a self-validating framework:

-

Selectivity & Isomeric Resolution: Inject a mixed standard of Valganciclovir and Iso Valganciclovir. The chromatographic resolution ( Rs ) must be ≥1.5 . Analyze 6 lots of blank clinical plasma to ensure no endogenous peaks co-elute at the retention time of the analyte or the d8-IS.

-

Matrix Factor (MF): Calculate the IS-normalized MF by dividing the peak area ratio (Analyte/IS) spiked into post-extracted blank plasma by the ratio of neat standard solutions. An IS-normalized MF between 0.95 and 1.05 proves that the d8-IS perfectly compensates for any ionization suppression.

-

Stability (Chiral Inversion): Because acyl migration can occur ex vivo, Quality Control (QC) samples must be subjected to benchtop stability (room temp for 6 hours) and freeze-thaw stability (3 cycles at -80°C). The d8-IS ensures that degradation during sample processing is accurately tracked against the calibration curve.

Sources

Comprehensive Application Note: Sample Preparation Strategies for Valganciclovir and Ganciclovir Analysis in Biological Matrices by LC-MS/MS

Introduction & Pharmacokinetic Context

Valganciclovir (VAL) is an L-valyl ester prodrug of ganciclovir (GAN), developed to overcome the poor oral bioavailability of the parent antiviral compound. Upon oral administration, valganciclovir is rapidly and extensively hydrolyzed by hepatic and intestinal esterases to ganciclovir, which then undergoes intracellular phosphorylation to its active triphosphate form, ultimately inhibiting viral DNA polymerase[1].

For robust Pharmacokinetic (PK) profiling, Bioequivalence (BE) studies, and Therapeutic Drug Monitoring (TDM), bioanalytical assays must simultaneously quantify both the transient prodrug and the active metabolite in human plasma or serum[2].

Metabolic conversion of valganciclovir to ganciclovir and its antiviral mechanism of action.

Physicochemical Challenges & Mechanistic Rationale

Developing an LC-MS/MS method for these analytes presents two primary physicochemical challenges:

-